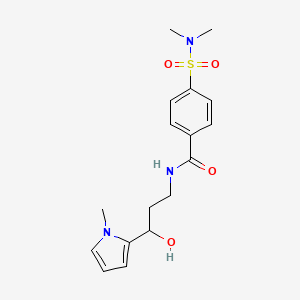
4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Chemistry and Molecular Capsules
Research in supramolecular chemistry has explored molecules similar to 4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide, focusing on their ability to form molecular capsules. For instance, calixpyrrole derivatives, which share structural motifs with the target compound, have been used to construct supramolecular capsules. These capsules are formed through interactions such as hydrogen bonding and are explored for their potential in encapsulating guest molecules, showing a clear conformational and structural analogy with their calixarene counterparts. Such research has implications in areas like drug delivery systems and nanotechnology, demonstrating the utility of these compounds in forming structured, functional assemblies (P. Ballester, 2011).
Advanced Oxidation Processes for Environmental Remediation
In the context of environmental science, studies have investigated advanced oxidation processes (AOPs) for the degradation of various compounds, including those structurally related to the target molecule. For example, acetaminophen (ACT), a common pharmaceutical, undergoes AOPs resulting in various by-products. Understanding the kinetics, mechanisms, and by-products of such reactions can aid in the development of more efficient water treatment methods, highlighting the environmental relevance of these compounds (Mohammad Qutob et al., 2022).
Antimicrobial Applications
Research into the antimicrobial properties of compounds structurally similar to 4-(N,N-dimethylsulfamoyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide has shown promising results. For instance, p-Cymene, a monoterpene found in various plant species, exhibits a range of biological activities including antimicrobial effects. This underscores the potential of such compounds in developing new antimicrobial agents to address the challenge of antimicrobial resistance and to treat communicable diseases (A. Marchese et al., 2017).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-19(2)25(23,24)14-8-6-13(7-9-14)17(22)18-11-10-16(21)15-5-4-12-20(15)3/h4-9,12,16,21H,10-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLHQZQMDRHFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)
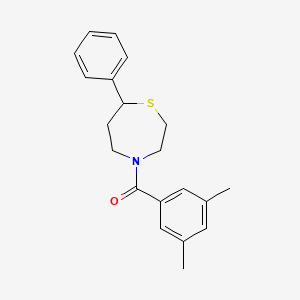
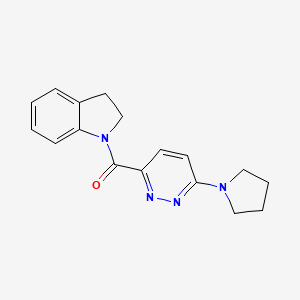
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)
![Methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2935261.png)

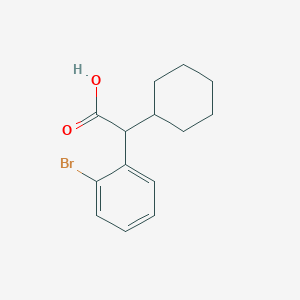
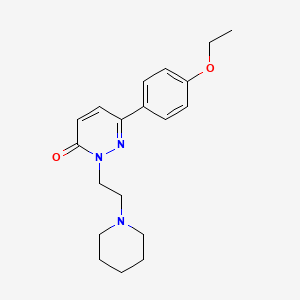

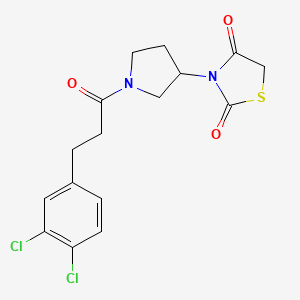
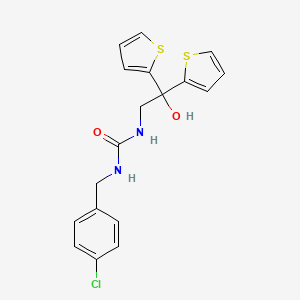
![2-Methyl-2-[(propylcarbamoyl)amino]propanoic acid](/img/structure/B2935270.png)